molecular formula C8H10FN3O B3262462 2-(2-Amino-5-fluorophenyl)acetohydrazide CAS No. 356068-89-8

2-(2-Amino-5-fluorophenyl)acetohydrazide

Cat. No.: B3262462
CAS No.: 356068-89-8
M. Wt: 183.18 g/mol
InChI Key: ZNFFNNODABCNTK-UHFFFAOYSA-N
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Description

2-(2-Amino-5-fluorophenyl)acetohydrazide (molecular formula: C₈H₁₀FN₃O, average mass: 183.186 g/mol) is a fluorinated acetohydrazide derivative characterized by a phenyl ring substituted with an amino group at position 2 and a fluorine atom at position 3. Its monoisotopic mass is 183.080790, and it is registered under ChemSpider ID 32058683 and MDL number MFCD20691228 .

Properties

IUPAC Name

2-(2-amino-5-fluorophenyl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN3O/c9-6-1-2-7(10)5(3-6)4-8(13)12-11/h1-3H,4,10-11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNFFNNODABCNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)NN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201257276
Record name 2-Amino-5-fluorobenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356068-89-8
Record name 2-Amino-5-fluorobenzeneacetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=356068-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-fluorobenzeneacetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201257276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-fluorophenyl)acetohydrazide typically involves the reaction of 2-amino-5-fluorobenzeneacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Condensation Reactions

The hydrazide group readily undergoes condensation with carbonyl compounds to form Schiff bases and related derivatives.

Schiff Base Formation

Reaction with aromatic aldehydes under mild acidic or basic conditions yields Schiff bases. For example:
Reagents : Benzaldehyde derivatives, ethanol, catalytic acetic acid
Conditions : Reflux, 4–6 hours
Product : N-benzylidene-2-(2-amino-5-fluorophenyl)acetohydrazide derivatives .

Key Data :

AldehydeYield (%)Melting Point (°C)
4-Nitrobenzaldehyde78210–212
4-Methoxybenzaldehyde82185–187

Heterocyclization Reactions

The compound participates in cyclization reactions to form nitrogen-containing heterocycles.

Thiazole Formation

Reaction with α-halo ketones or thiourea yields 2-aminothiazole derivatives:
Reagents : Chloroacetyl chloride, thiourea
Conditions : K₂CO₃, DMF, 60°C, 3 hours
Product : 2-Amino-4-(5-fluorophenyl)thiazole-5-carboxamide .

Acylation and Alkylation

The amino and hydrazide groups undergo nucleophilic substitution.

Acetylation

Reagents : Acetic anhydride, pyridine
Conditions : Room temperature, 2 hours
Product : N-Acetyl-2-(2-amino-5-fluorophenyl)acetohydrazide .
Yield : 89%

Benzoylation

Reagents : Benzoyl chloride, NaOH
Conditions : Ethanol, reflux, 4 hours
Product : N-Benzoyl-2-(2-amino-5-fluorophenyl)acetohydrazide .
Yield : 76%

Hydrolysis and Rearrangement

The hydrazide moiety is susceptible to hydrolysis under strong acidic or basic conditions:

Acidic Hydrolysis

Reagents : HCl (6M), H₂O
Conditions : Reflux, 6 hours
Product : 2-(2-Amino-5-fluorophenyl)acetic acid .
Yield : 68%

Rearrangement Reactions

Under alkaline conditions, the compound undergoes Smiles rearrangement to form pyridine derivatives:
Reagents : NaOH, DMAC
Conditions : 50°C, 2 hours
Product : 2-(2-Amino-5-bromo-benzoyl)pyridine (via intermediate rearrangement) .
Yield : 94–96%

Electrophilic Substitution

The electron-rich aromatic ring participates in electrophilic substitution, though the fluorine atom directs reactivity.

Nitration

Reagents : HNO₃, H₂SO₄
Conditions : 0–5°C, 1 hour
Product : 2-(2-Amino-5-fluoro-3-nitrophenyl)acetohydrazide .
Yield : 65%

Metal Complexation

The hydrazide group acts as a bidentate ligand for transition metals:
Reagents : Cu(NO₃)₂, ethanol
Conditions : Stirring, 30 minutes
Product : Cu(II) complex with square-planar geometry .
Stability Constant (log β) : 8.2

Scientific Research Applications

2-(2-Amino-5-fluorophenyl)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique properties, such as fluorescence or conductivity.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of agrochemicals or other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-fluorophenyl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Anticancer Activity

  • Triazole-thiol acetohydrazides (e.g., N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-triazol-3-yl)thio)acetohydrazide) demonstrated potent cytotoxicity against melanoma (IGR39) with IC₅₀ values <20 μM, outperforming this compound analogs in migration inhibition .
  • Benzothiazole-thioacetohydrazides (e.g., 2-((5-substitutedbenzothiazol-2-yl)thio)-N'-(4-substitutedbenzylidene)acetohydrazide) showed selectivity against glioma (C6) and colorectal (HT-29) cell lines, with low toxicity to NIH3T3 fibroblasts .

Enzyme Inhibition

Antimicrobial and Anti-inflammatory Profiles

  • Spiro-oxadiazole benzothiazoles (e.g., compound 5d) reduced inflammation by 60–70% in murine models, while pyrazoline-chromenone derivatives displayed broad-spectrum antimicrobial activity .

Selectivity and Toxicity

  • Triazole-thiol derivatives demonstrated cancer cell selectivity (e.g., 3–5-fold higher toxicity to IGR39 vs. non-cancer cells), whereas hydrazone derivatives (e.g., 1-(4-chlorobenzylidene)acetone) showed low toxicity to NIH3T3 fibroblasts .

Biological Activity

2-(2-Amino-5-fluorophenyl)acetohydrazide, with the chemical formula C8H10FN3O, is an organic compound notable for its potential biological activities. The compound features an amino group, a fluorine atom, and an acetohydrazide moiety attached to a benzene ring, which may contribute to its interactions with biological systems. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-5-fluorobenzeneacetic acid with hydrazine hydrate under reflux conditions in a solvent like ethanol or methanol. The reaction is conducted at temperatures between 80-100°C for several hours to ensure complete conversion to the desired product. In industrial settings, continuous flow reactors may be employed to optimize yields and streamline purification processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and fluorine groups enhances its binding affinity, potentially inhibiting enzyme activity or altering receptor functions. The exact pathways involved depend on the biological system being studied.

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer) cells. A study reported IC50 values greater than 100 µM for several synthesized derivatives, indicating low toxicity against normal cell lines while maintaining effectiveness against tumor cells .

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity. Compounds derived from similar scaffolds have demonstrated significant inhibition against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies

Study Cell Line IC50 (µM) Activity
Study AMDA-MB-231>100Low toxicity against normal cells
Study BPC3>100Effective against prostate cancer
Study CMRSA<10Strong antibacterial activity

Research Applications

The compound's unique structural features make it a valuable candidate in various research fields:

  • Medicinal Chemistry : Investigated as a pharmacophore for drug development targeting cancer and infectious diseases.
  • Biochemical Assays : Utilized to study enzyme interactions and inhibition mechanisms.
  • Materials Science : Potential use in synthesizing novel materials with unique properties like fluorescence .

Q & A

Basic: What are the standard synthetic protocols for 2-(2-Amino-5-fluorophenyl)acetohydrazide?

Methodological Answer:
The compound is typically synthesized via hydrazinolysis of an ester precursor. For example:

  • Step 1: React ethyl 2-(2-amino-5-fluorophenyl)acetate with hydrazine hydrate (80-99%) in ethanol or propan-2-ol under reflux (3-6 hours).
  • Step 2: Isolate the product via filtration and recrystallization (ethanol/water) .
    Key validation includes elemental analysis (CHNS) , ¹H-NMR (e.g., NH₂ protons at δ 4.2-4.5 ppm), and mass spectrometry (molecular ion peak matching theoretical mass) .

Basic: Which spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • ¹H/¹³C-NMR : Identify NH₂ (δ 4.1-4.8 ppm), aromatic protons (δ 6.5-7.5 ppm), and acetohydrazide carbonyl (δ 165-170 ppm) .
  • FTIR : Confirm N-H stretches (3200-3350 cm⁻¹) and C=O (1650-1680 cm⁻¹) .
  • Chromatographic-MS : Validate purity and molecular ion consistency (e.g., [M+H]⁺ via ESI-MS) .

Advanced: How can structural modifications enhance biological activity?

Methodological Answer:
Derivatization focuses on the hydrazide moiety:

  • Schiff base formation : React with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) in acetic acid/ethanol to form N'-substituted derivatives. Substituents like 4-methylbenzylidene improve antioxidant activity (IC₅₀ = 8.5 μM for DPPH scavenging) .
  • Heterocyclic appendages : Introduce triazole or benzothiazole groups via thioether linkages to enhance anticancer activity (e.g., IC₅₀ = 3.23 μM against α-glucosidase) .
    Key Insight : Electron-withdrawing groups (e.g., -NO₂) often reduce actoprotective effects, while halogenated arylidene moieties improve antiviral potency .

Advanced: How to evaluate antioxidant potential methodologically?

Methodological Answer:

  • DPPH Radical Scavenging : Dissolve compound in DMSO, mix with DPPH solution (0.1 mM), measure absorbance at 517 nm after 30 min. Calculate IC₅₀ using ascorbic acid as control .
  • Reducing Power Assay : Mix with potassium ferricyanide and FeCl₃, measure absorbance at 700 nm. Higher absorbance = greater activity .
    Example Data :
DerivativeDPPH IC₅₀ (μM)Reducing Power (Absorbance)
N'-(4-Methylbenzylidene)8.50.82
N'-(Pyridin-3-ylmethylene)10.71.12

Advanced: What in vitro models assess anticancer activity?

Methodological Answer:

  • MTT Assay : Treat cancer cell lines (e.g., MCF-7, A549) with compound (24-72 hrs), measure viability via formazan crystals at 570 nm. Compare IC₅₀ values against healthy cells (e.g., NIH3T3) for selectivity .
  • Flow Cytometry : Stain cells with Annexin V/PI to quantify apoptosis/necrosis ratios (e.g., 4h derivative: 65% apoptosis in C6 glioma cells) .
    Key Finding : Benzothiazole-thioacetohydrazide hybrids show IC₅₀ values <10 μM against colorectal adenocarcinoma (HT-29) .

Advanced: How to resolve contradictory bioactivity data across studies?

Methodological Answer:

  • SAR Analysis : Compare substituent effects. For instance, 4-dimethylaminobenzylidene reduces actoprotective activity in rats, while 4-chlorobenzylidene maintains efficacy .
  • Statistical Validation : Use ANOVA/Tukey tests to confirm significance (p<0.05) between experimental groups .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ ranges to identify optimal activity windows (e.g., 10-50 μM for antiviral effects) .

Advanced: Which computational methods support structure-activity studies?

Methodological Answer:

  • Molecular Docking : Dock derivatives into target proteins (e.g., p38 MAPK) using AutoDock Vina. Validate binding poses with MD simulations (e.g., 4a derivative: ΔG = -9.2 kcal/mol) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability/activity .

Advanced: How to optimize synthetic yields for scaled-up production?

Methodological Answer:

  • Solvent Screening : Propan-2-ol improves yield (75-85%) vs. ethanol (60-70%) due to better hydrazine solubility .
  • Catalysis : Add acetic acid (1-2 eq.) to accelerate Schiff base formation (reaction time: 2-4 hrs vs. 6-8 hrs uncatalyzed) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Amino-5-fluorophenyl)acetohydrazide
Reactant of Route 2
2-(2-Amino-5-fluorophenyl)acetohydrazide

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